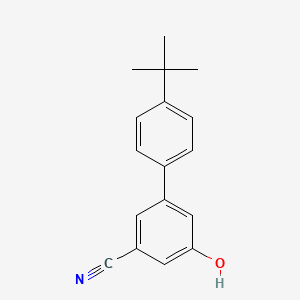![molecular formula C15H9NOS B6376467 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% CAS No. 1261998-82-6](/img/structure/B6376467.png)
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% (5-BTPC) is an organic compound belonging to the family of benzo[b]thiophenes. It is a white crystalline solid with a molecular weight of 212.21 g/mol and a melting point of 73-76°C. 5-BTPC is a versatile compound, with a wide range of applications in the scientific research and laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 1-benzofuran-2-yl-2-cyanophenol and 2-cyanobenzothiophene-5-carboxylic acid. It has also been used as a ligand in the preparation of metal complexes. In addition, 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% has been used as a colorimetric reagent in the determination of copper and other metals. Furthermore, it has been used as a substrate in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron donor, forming a complex with metals such as copper, which can then be used in various biochemical and physiological processes. It is also believed that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can act as an antioxidant, scavenging reactive oxygen species and protecting the cell from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, antifungal, and antibacterial properties. In addition, it has been suggested that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% may have the potential to inhibit the growth of cancer cells. It has also been suggested that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% may have the potential to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments include its low cost, easy availability, and wide range of applications. In addition, it is a relatively stable compound, with a long shelf life. The main limitation of using 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments is its limited solubility in water, which can make it difficult to use in some applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in scientific research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in drug delivery systems. In addition, further research could be done into the potential use of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a catalyst in organic synthesis, and its potential use in the development of novel materials.
Synthesemethoden
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of 2-cyanophenol and 5-chlorobenzothiophene in the presence of sodium hydroxide, forming a product of 5-[benzo(b)thiophen-2-yl]-2-cyanophenol. The second step involves the purification of the product by recrystallization using ethanol or methanol. The final step involves the drying of the product and the determination of its purity using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUVYJKJDZMIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














